molecular formula C10H15N3O B14880839 (Z)-2-cyclopropyl-N'-hydroxy-2-(1H-pyrrol-1-yl)propanimidamide

(Z)-2-cyclopropyl-N'-hydroxy-2-(1H-pyrrol-1-yl)propanimidamide

Cat. No.: B14880839
M. Wt: 193.25 g/mol
InChI Key: SONZJLFIHUNPGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyclopropyl-N’-hydroxy-2-(1H-pyrrol-1-yl)propanimidamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include using cost-effective reagents, optimizing reaction conditions to increase yield, and implementing purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the hydroxylamine group can be oxidized to a nitroso or nitro group.

    Reduction: Reduction reactions can convert the imidamide moiety to an amine.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where substituents can be introduced at various positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-cyclopropyl-N’-hydroxy-2-(1H-pyrrol-1-yl)propanimidamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .

Biology

In biological research, this compound can be used to study the effects of pyrrole derivatives on biological systems. It may serve as a lead compound for developing new drugs with potential antibacterial, antifungal, or anticancer properties .

Medicine

In medicinal chemistry, (Z)-2-cyclopropyl-N’-hydroxy-2-(1H-pyrrol-1-yl)propanimidamide is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development .

Industry

In the industry, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also be used in the production of agrochemicals or pharmaceuticals .

Mechanism of Action

The mechanism of action of (Z)-2-cyclopropyl-N’-hydroxy-2-(1H-pyrrol-1-yl)propanimidamide involves its interaction with specific molecular targets. The hydroxylamine group can form hydrogen bonds with biological macromolecules, while the pyrrole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-2-cyclopropyl-N’-hydroxy-2-(1H-pyrrol-1-yl)propanimidamide is unique due to the presence of the cyclopropyl group and the hydroxylamine moiety. These functional groups confer distinct chemical reactivity and biological activity compared to other pyrrole derivatives. The cyclopropyl group introduces strain into the molecule, which can affect its reactivity, while the hydroxylamine group can participate in unique hydrogen bonding interactions .

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

2-cyclopropyl-N'-hydroxy-2-pyrrol-1-ylpropanimidamide

InChI

InChI=1S/C10H15N3O/c1-10(8-4-5-8,9(11)12-14)13-6-2-3-7-13/h2-3,6-8,14H,4-5H2,1H3,(H2,11,12)

InChI Key

SONZJLFIHUNPGW-UHFFFAOYSA-N

Isomeric SMILES

CC(C1CC1)(/C(=N/O)/N)N2C=CC=C2

Canonical SMILES

CC(C1CC1)(C(=NO)N)N2C=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.